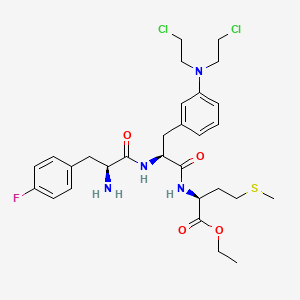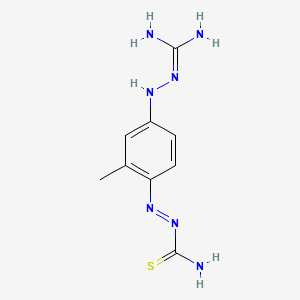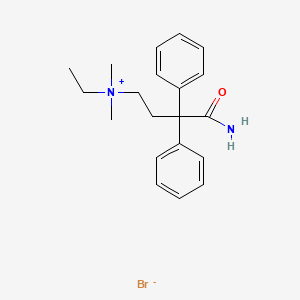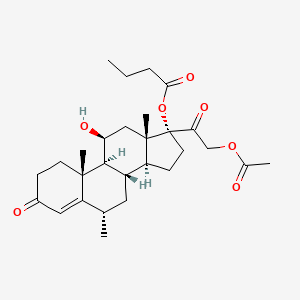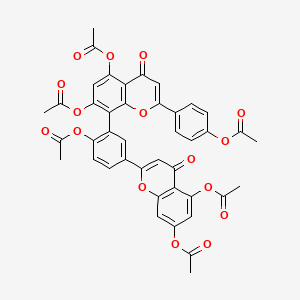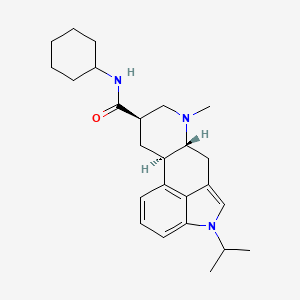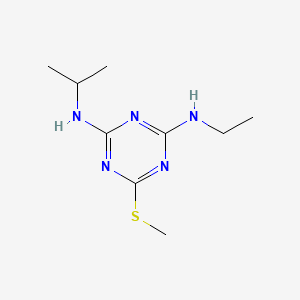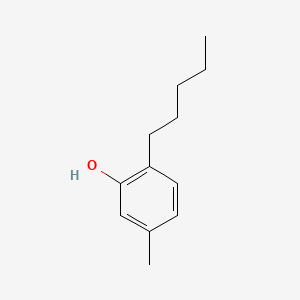
戊基间甲酚
描述
Amylmetacresol (AMC) is an antiseptic used to treat infections of the mouth and throat . It is used as an active pharmaceutical ingredient in Strepsils, Cēpacol, Gorpils, Cofsils, and Lorsept throat lozenges, typically in combination with dichlorobenzyl alcohol, another antiseptic . The lozenges are used to treat sore throat and minor mouth and throat infections including pharyngitis and gingivitis .
Molecular Structure Analysis
AMC is a derivative of m-cresol, with a pentyl group attached to the sixth carbon atom . The molecular formula is C12H18O . The pure substance melts at 24 °C (75 °F), and boils between 137 and 139 °C (279 and 282 °F) at a pressure of 6.7 kilopascals (50 mmHg) .Chemical Reactions Analysis
Amylmetacresol is an antibacterial and antiviral substance. It also blocks sodium channels in a manner similar to local anaesthetics . It has a Rideal-Walker coefficient of 250 . The substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .Physical And Chemical Properties Analysis
The molecular formula of Amylmetacresol is C12H18O, and its molecular weight is 178.27 . The pure substance melts at 24 °C (75 °F), and is soluble in water, ethanol, acetone, diethylether, and oil . It has a density of 1.0±0.1 g/cm3, a boiling point of 273.2±9.0 °C at 760 mmHg, and a flash point of 125.3±7.2 °C .科学研究应用
Pharmacology: Local Anesthetic Properties
Amylmetacresol has been studied for its local anesthetic-like effects. Research indicates that it can block voltage-gated neuronal sodium channels, which are crucial for nerve impulse transmission. This property is utilized in lozenges to provide symptomatic relief for sore throats by numbing the affected area .
Antimicrobial Action
The compound exhibits a broad spectrum of bactericidal action against oropharyngeal organisms implicated in pharyngitis. It has been shown to achieve a greater than 99.9% reduction in colony-forming units of various bacteria within 10 minutes, which is consistent with the time a lozenge remains in the mouth . This rapid action makes it an effective ingredient in non-antibiotic treatments for pharyngitis.
Antiviral Activity
In addition to its antibacterial properties, Amylmetacresol has demonstrated some in vitro antiviral action. It is capable of reducing the infectivity of certain infectious viruses in the throat and in cough droplets, thus reducing opportunities for person-to-person transmission .
Pain Relief and Symptomatic Treatment
Amylmetacresol is often combined with other compounds like dichlorobenzyl alcohol and menthol in lozenges known as Strepsils. These combinations are used for the treatment of sore throat and minor mouth infections, providing quick and lasting pain relief .
Molecular Biology: Sodium Channel Research
The effects of Amylmetacresol on sodium channels are of interest in molecular biology. By studying its interaction with these channels, researchers can gain insights into the mechanisms of nerve impulse transmission and the development of new anesthetics .
Chemical Reference Standard
Amylmetacresol serves as a reference standard in pharmacopeial and laboratory settings. It is used to ensure the quality and consistency of pharmaceutical products and as a calibration standard for analytical instrumentation .
安全和危害
Amylmetacresol is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Amylmetacresol (AMC) is primarily targeted towards bacteria and viruses . It is used as an active pharmaceutical ingredient in throat lozenges to treat infections of the mouth and throat .
Mode of Action
AMC is an antibacterial and antiviral agent . It functions by killing the bacteria or viruses that cause infections in the mouth or throat . Additionally, AMC has been found to block sodium channels in a manner similar to local anesthetics . This blocking action can help to alleviate pain associated with throat infections .
Biochemical Pathways
It is suggested that the compound’s virucidal action may involve thedenaturation of external protein spikes , a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .
Pharmacokinetics
Upon administration, AMC is rapidly absorbed . It undergoes oxidation and glucuronidation as part of its metabolism . The compound is then quickly eliminated via the kidneys . These processes impact the bioavailability of AMC, ensuring that it is efficiently delivered to the site of infection and subsequently removed from the body once it has exerted its effects .
Result of Action
The primary result of AMC’s action is the reduction of infectivity of certain infectious viruses in the throat and in cough droplets . This helps to reduce opportunities for person-to-person transmission of these viruses . In addition, AMC provides relief from symptoms of sore throat/irritation of the throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMC. For instance, factors related to soil, animal husbandry, waste management, potable and wastewater, and food safety can contribute to the spread of antibiotic resistance . This can potentially impact the effectiveness of AMC.
属性
IUPAC Name |
5-methyl-2-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWFZQGEQJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046791 | |
| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not soluble | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner. | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amylmetacresol | |
CAS RN |
1300-94-3 | |
| Record name | Amylmetacresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylmetacresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLMETACRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
